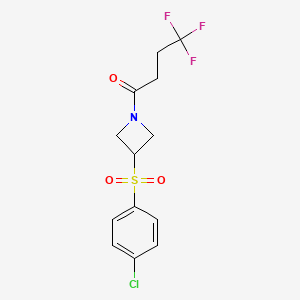

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one

CAS No.: 1797277-50-9

Cat. No.: VC4796151

Molecular Formula: C13H13ClF3NO3S

Molecular Weight: 355.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797277-50-9 |

|---|---|

| Molecular Formula | C13H13ClF3NO3S |

| Molecular Weight | 355.76 |

| IUPAC Name | 1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-4,4,4-trifluorobutan-1-one |

| Standard InChI | InChI=1S/C13H13ClF3NO3S/c14-9-1-3-10(4-2-9)22(20,21)11-7-18(8-11)12(19)5-6-13(15,16)17/h1-4,11H,5-8H2 |

| Standard InChI Key | HKJSCEDOIFXBDC-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)CCC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl |

Introduction

The compound 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one is a synthetic organic molecule characterized by its complex structure, which includes an azetidine ring, a sulfonyl group, and a trifluoromethyl ketone moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications and unique structural properties.

Structural Features and Classification

Key Structural Components:

-

Azetidine Ring: A four-membered nitrogen-containing heterocyclic structure that imparts rigidity and influences the compound's reactivity.

-

Sulfonyl Group (-SO₂): Attached to a 4-chlorophenyl group, this functional group is critical for the compound's chemical stability and biological activity.

-

Trifluoromethyl Ketone (-C(CF₃)=O): A highly electronegative moiety that enhances lipophilicity and metabolic stability.

Classification:

-

Heterocyclic Compound: Due to the azetidine ring.

-

Sulfonamide Derivative: Because of the sulfonyl group.

-

Fluorinated Organic Molecule: Due to the trifluoromethyl group.

Synthesis Pathways

The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one involves multi-step organic reactions. Below is a general outline:

-

Formation of Azetidine Ring:

-

Starting from suitable amines or halogenated precursors, azetidine rings are synthesized via cyclization reactions under controlled conditions.

-

-

Introduction of Sulfonyl Group:

-

A sulfonation reaction using sulfonyl chloride derivatives (e.g., 4-chlorobenzenesulfonyl chloride) introduces the sulfonyl functionality.

-

-

Attachment of Trifluoromethyl Ketone:

-

The trifluorobutanone moiety is incorporated via nucleophilic substitution or coupling reactions using trifluoroacetone derivatives.

-

Each step requires precise control over reaction parameters (temperature, solvent choice, catalysts) to ensure high yield and purity.

Potential Applications

This compound holds promise in several domains:

-

Medicinal Chemistry:

-

The trifluoromethyl ketone group is known to inhibit enzymes by forming stable complexes with active sites.

-

The azetidine ring may enhance binding affinity to biological targets due to its constrained geometry.

-

Potential applications include anti-inflammatory agents or enzyme inhibitors.

-

-

Pharmaceutical Development:

-

As a scaffold for drug discovery, it can be modified to optimize pharmacokinetics and pharmacodynamics.

-

-

Chemical Biology:

-

Useful as a probe in biochemical studies due to its unique reactivity.

-

Mechanism of Action (Hypothetical)

The compound's mechanism of action likely involves:

-

Interaction with specific molecular targets (e.g., enzymes or receptors).

-

The trifluoromethyl ketone may act as an electrophilic center, forming covalent bonds with nucleophilic residues in enzymes.

These interactions could modulate biochemical pathways, leading to therapeutic effects.

Research Insights

Recent studies emphasize:

-

Its synthetic versatility for creating analogs with improved properties.

-

Potential biological activities warranting further investigation in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume